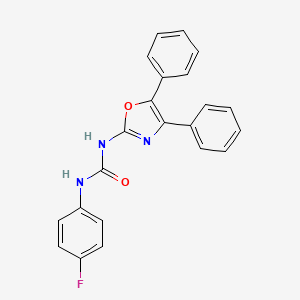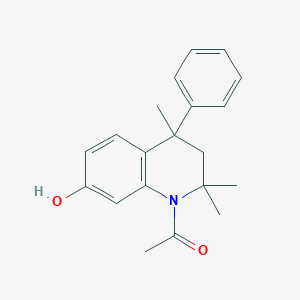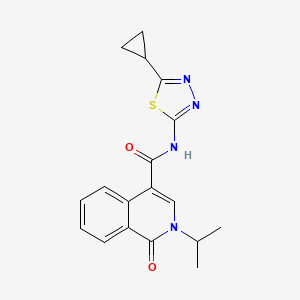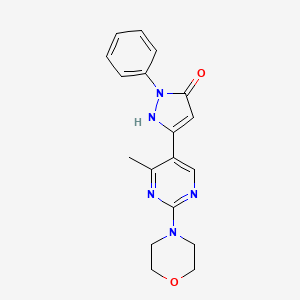![molecular formula C22H20N2O4 B14939498 N-[2-(1H-indol-1-yl)ethyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B14939498.png)
N-[2-(1H-indol-1-yl)ethyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1H-indol-1-yl)ethyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide: is a synthetic compound that combines the structural features of indole and coumarin derivatives. Indole is a heterocyclic aromatic organic compound, while coumarin is a fragrant organic chemical compound in the benzopyrone chemical class. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1H-indol-1-yl)ethyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide typically involves the coupling of an indole derivative with a coumarin derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of an amide bond between the two components . The reaction is carried out in an organic solvent such as dichloromethane (CH₂Cl₂) under mild conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography would be employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions: N-[2-(1H-indol-1-yl)ethyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the coumarin moiety can be reduced to form dihydrocoumarin derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products:
Oxidation: Oxindole derivatives.
Reduction: Dihydrocoumarin derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
科学研究应用
Chemistry: N-[2-(1H-indol-1-yl)ethyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is used as a building block in organic synthesis to create more complex molecules with potential biological activities .
Biology: The compound is studied for its potential as a bioactive molecule, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for interactions with various biological targets.
Medicine: Research is ongoing to explore the compound’s potential as an anti-inflammatory, anticancer, and antimicrobial agent. Its ability to interact with specific enzymes and receptors is of particular interest .
Industry: In the industrial sector, the compound may be used in the development of new materials with specific properties, such as fluorescence or photostability, due to the presence of the coumarin moiety.
作用机制
The mechanism of action of N-[2-(1H-indol-1-yl)ethyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets in biological systems. The indole moiety can bind to various receptors and enzymes, modulating their activity. The coumarin moiety may contribute to the compound’s ability to intercalate with DNA or inhibit specific enzymes involved in cellular processes . The exact pathways and targets are still under investigation, but the compound’s dual structural features provide a unique mechanism of action.
相似化合物的比较
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also features an indole moiety but differs in the coumarin derivative used.
Indole-3-acetic acid: A naturally occurring plant hormone with an indole structure.
Coumarin derivatives: Various compounds with the coumarin structure, used in different applications such as anticoagulants and fluorescent dyes.
Uniqueness: N-[2-(1H-indol-1-yl)ethyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is unique due to its combination of indole and coumarin moieties, providing a dual functionality that can be exploited in various scientific and industrial applications. Its ability to undergo diverse chemical reactions and interact with multiple biological targets sets it apart from other similar compounds.
属性
分子式 |
C22H20N2O4 |
|---|---|
分子量 |
376.4 g/mol |
IUPAC 名称 |
N-(2-indol-1-ylethyl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C22H20N2O4/c1-15-12-22(26)28-20-13-17(6-7-18(15)20)27-14-21(25)23-9-11-24-10-8-16-4-2-3-5-19(16)24/h2-8,10,12-13H,9,11,14H2,1H3,(H,23,25) |
InChI 键 |
UUGFVSQWSBKNOD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCCN3C=CC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,8,8,9-tetramethyl-3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B14939430.png)
![2-Amino-6',6',7,7,8'-pentamethyl-3-propionyl-5',6',7,8-tetrahydrodispiro[chromene-4,1'-pyrrolo[3,2,1-IJ]quinoline-4',1''-cycloheptane]-2',5(6H)-dione](/img/structure/B14939441.png)
![ethyl 2-{[4-(1-methyl-1H-indol-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B14939444.png)

![2-(2,4-dichloroanilino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14939458.png)


![N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B14939467.png)
![1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)butan-1-one](/img/structure/B14939475.png)
![N,N-dimethyl-4-{[1-(1H-pyrrol-1-yl)cyclohexyl]acetyl}piperazine-1-sulfonamide](/img/structure/B14939482.png)

![1-(8-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone](/img/structure/B14939492.png)
![2-(4-chloro-1H-indol-1-yl)-N-[(1S)-3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide](/img/structure/B14939497.png)

